molecular formula C9H16O5 B3256456 Glycerol diglycidyl ether CAS No. 27043-36-3

Glycerol diglycidyl ether

Cat. No. B3256456
CAS RN: 27043-36-3
M. Wt: 204.22 g/mol
InChI Key: IVIDDMGBRCPGLJ-UHFFFAOYSA-N
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Description

Glycerol diglycidyl ether (GDE) is an aliphatic epoxy monomer that can be used as a diepoxy crosslinker . It has a low viscous epoxy matrix that can be cured with aliphatic amines to form a thermosetting material with good flexibility . Its properties include low shrinkage, good adhesion, and good thermo-mechanical properties .


Synthesis Analysis

Photocross-linking of glycerol diglycidyl ether with reactive diluents has been studied . Cross-linked polymers are obtained by photopolymerization of glycerol diglycidyl ether with different reactive diluents .


Molecular Structure Analysis

The molecular structure of Glycerol diglycidyl ether is complex and involves various interactions . The structure may be viewed using Java or Javascript .


Chemical Reactions Analysis

Glycerol diglycidyl ether can undergo various chemical reactions. For instance, it can be used in the formation of epoxy materials, which can further be used in electrical instruments and biodegradable plastics .


Physical And Chemical Properties Analysis

Glycerol diglycidyl ether has a refractive index of n20/D 1.482 (lit.) and a density of 1.229 g/mL at 25 °C (lit.) . It is stored at a temperature of 2-8°C .

Mechanism of Action

The etherification process of glycerol includes alcohol solvent, olefin solvent, and solvent-free routes along with products that are formed at various stages of the reaction . Mono tert-butyl glycerol ether (MTBG), di tert-butyl glycerol ether (DTBG), and tri tert-butyl glycerol ether (TTBG) are the three general ether compounds obtained through tert-butyl alcohol (TBA) etherification .

Safety and Hazards

Glycerol diglycidyl ether is extremely toxic, and can prove fatal or cause permanent damage if inhaled or consumed orally . It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use of personal protective equipment and chemical impermeable gloves is recommended .

Future Directions

Glycerol diglycidyl ether has potential applications in the formation of epoxy materials, which can further be used in electrical instruments and biodegradable plastics . Further studies on base-catalyzed glycerol etherification that employs a solvent-free reaction route may reveal a method for improving the conversion, selectivity, and yield of reaction products .

properties

IUPAC Name

2,3-bis(oxiran-2-ylmethoxy)propan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O5/c10-1-7(12-5-9-6-14-9)2-11-3-8-4-13-8/h7-10H,1-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVIDDMGBRCPGLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)COCC(CO)OCC2CO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Glycerol diglycidyl ether

CAS RN

27043-36-3
Record name Glycerol diglycidyl ether
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URL https://echa.europa.eu/information-on-chemicals
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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